

# Hpk1-IN-8 in Immuno-Oncology Research: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Protein kinase inhibitor 8

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## Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and a compelling target in immuno-oncology. By dampening T-cell receptor (TCR) signaling, HPK1 can limit anti-tumor immunity. The inhibition of HPK1 represents a promising strategy to "release the brakes" on the immune system, enhancing T-cell-mediated tumor cell destruction. Hpk1-IN-8 is a novel, allosteric, and inactive conformation-selective inhibitor of full-length HPK1, offering a potentially more selective approach to targeting this kinase compared to traditional ATP-competitive inhibitors. This technical guide provides a comprehensive overview of the applications of Hpk1-IN-8 in immuno-oncology research, including its mechanism of action, comparative quantitative data, and detailed experimental protocols for its characterization.

## Introduction to HPK1 and its Inhibition

HPK1 (also known as MAP4K1) is a key intracellular immune checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates several downstream targets, most notably the adaptor protein SLP-76 at Serine 376.<sup>[1][2]</sup> This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn promotes the ubiquitination and degradation of SLP-76.<sup>[3]</sup> The loss of SLP-76 disrupts the formation of the TCR signalosome, thereby

attenuating downstream signaling pathways essential for T-cell activation, proliferation, and cytokine production.[3][4]

Small molecule inhibitors of HPK1 aim to block this negative regulatory pathway. By preventing the phosphorylation of SLP-76, these inhibitors are designed to sustain TCR signaling, leading to a more robust and durable anti-tumor immune response.[3] Hpk1-IN-8 is a notable example, demonstrating a unique allosteric mechanism that confers high selectivity.[5]

## Quantitative Data on HPK1 Inhibitors

The following tables summarize key quantitative data for Hpk1-IN-8 and other notable HPK1 inhibitors in various stages of development. This information allows for a comparative assessment of their potency and cellular activity.

Table 1: Physicochemical and Biochemical Properties of Hpk1-IN-8

| Property            | Value  | Reference |
|---------------------|--|-----------|
| Mechanism of Action | Allosteric, inactive conformation-selective inhibitor of full-length HPK1        | [5]       |
| Binding Potency     | >24-fold more potent binding to unphosphorylated (inactive) HPK1 vs. active HPK1 | [6]       |
| Biochemical IC50    | 0.2 nM   | [7]       |
| Kinase Selectivity  | Highly selective against kinases critical for T-cell signaling                   |           |

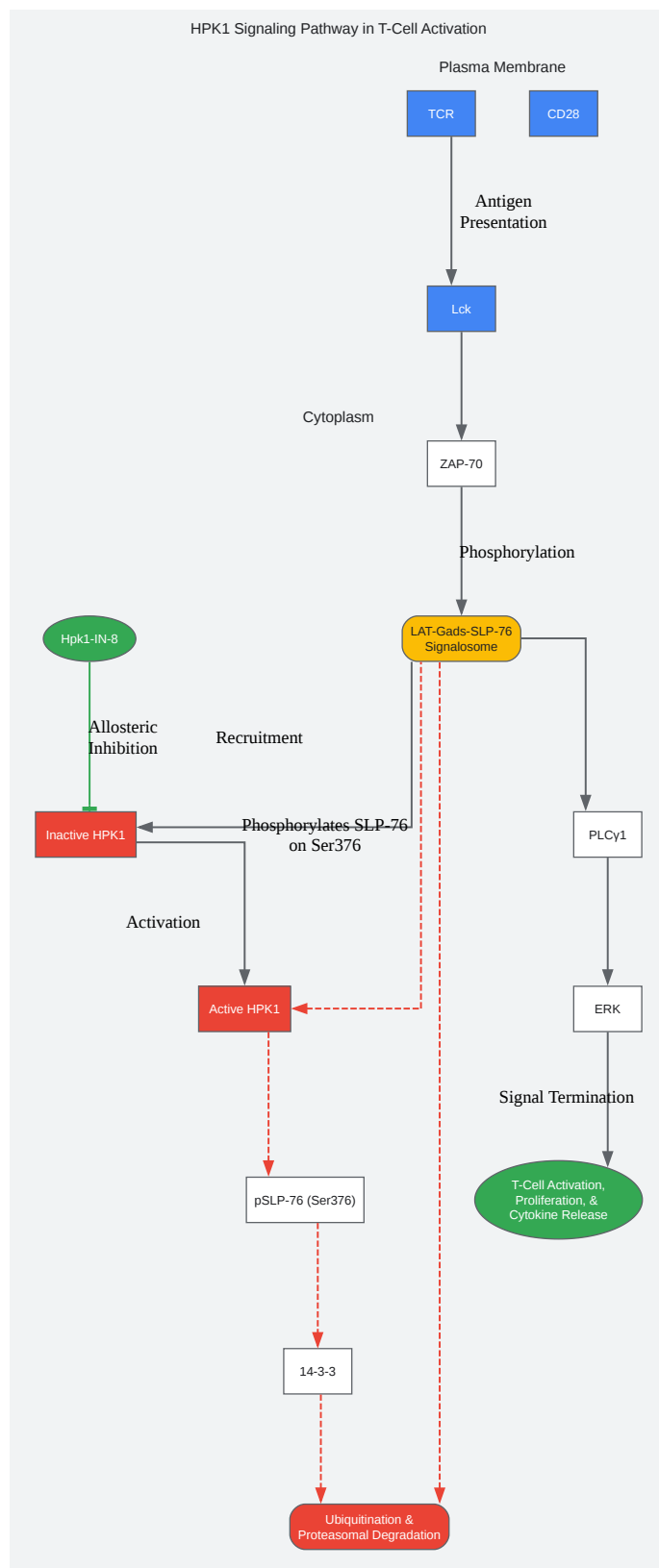
Table 2: Comparative Cellular Activity of HPK1 Inhibitors

| Inhibitor                 | Cell-Based Assay  | IC50 / EC50                                | Reference            |
|---------------------------|---|--|----------------------|
| Hpk1-IN-8                 | Jurkat pSLP76 (S376)<br>Cellular Assay                                  | IC50 = 3 nM                                | [7]                  |
| Primary T-cell IL-2 Assay | EC50 = 1.5 nM   | [7]  |                      |
| CFI-402411                | Biochemical HPK1 Inhibition   | IC50 = 4.0 ± 1.3 nM                        | [8][9][10]           |
| BGB-15025                 | Preclinical data indicates potent single agent and combination activity | Data not publicly available in IC50 values | [11][12][13][14][15] |
| NDI-101150                | Phase 1/2 clinical trial ongoing, demonstrating clinical benefit        | Data not publicly available in IC50 values | [16][17][18][19][20] |

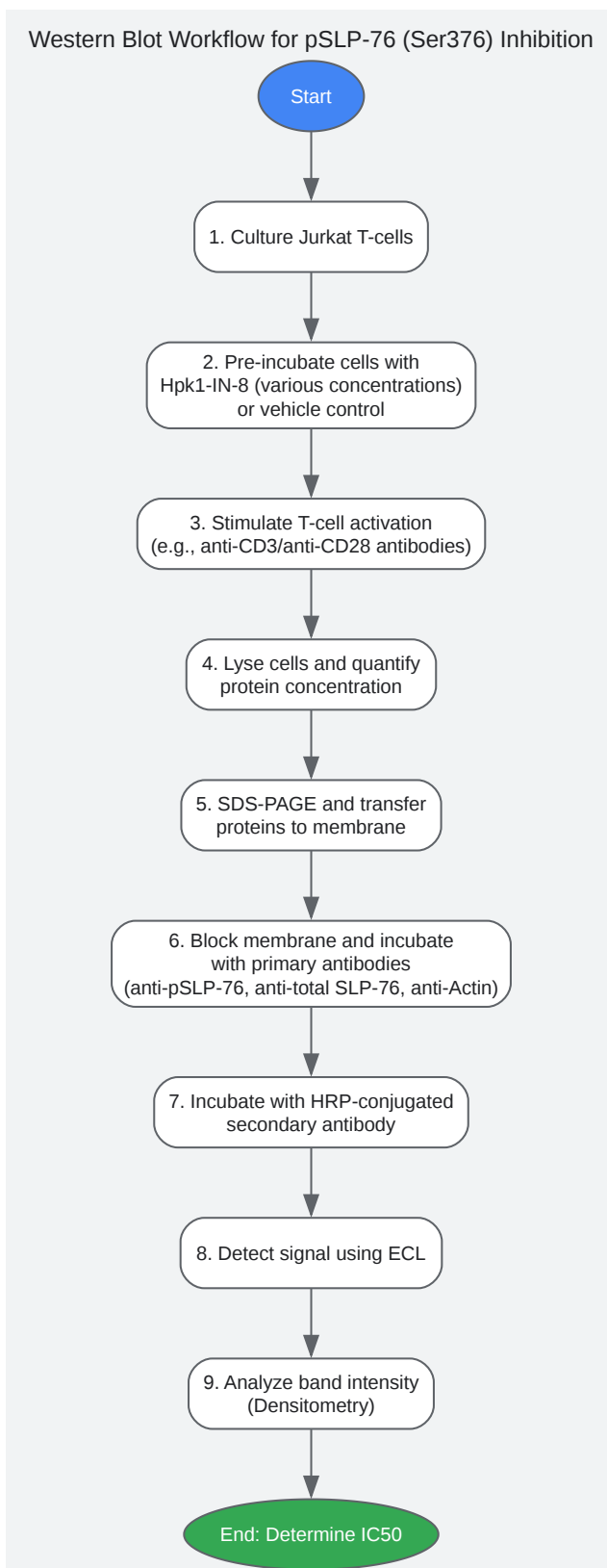
## Signaling Pathways and Experimental Workflows

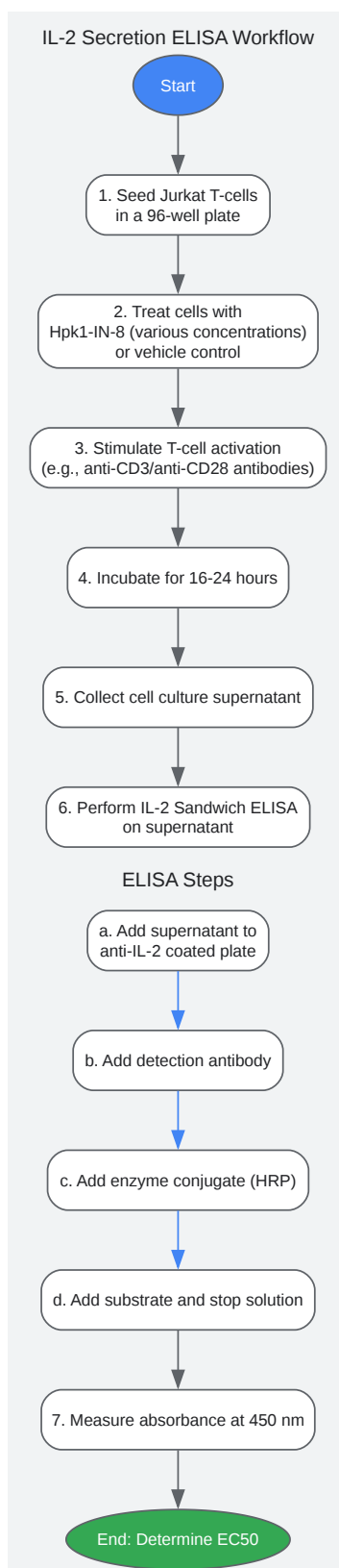
### HPK1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade and the point of intervention for Hpk1-IN-8.



## Western Blot Workflow for pSLP-76 (Ser376) Inhibition





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